molecular formula C4H2F3N3O2S B5419402 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- CAS No. 113307-05-4

1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]-

Cat. No.: B5419402
CAS No.: 113307-05-4
M. Wt: 213.14 g/mol
InChI Key: XTAGAXJYRDDXOS-UHFFFAOYSA-N
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Description

The compound 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- is a triazine derivative featuring a trifluoromethylthio (-SCF₃) substituent at the 6-position of the 1,2,4-triazine-3,5-dione core. This structural motif is significant due to the electron-withdrawing and lipophilic nature of the -SCF₃ group, which can enhance metabolic stability and binding affinity in pharmacological contexts .

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2S/c5-4(6,7)13-2-1(11)8-3(12)10-9-2/h(H2,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAGAXJYRDDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346360
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113307-05-4
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- can be achieved through various methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can be powered by sunlight, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the light-induced synthesis method. The scalability of this method has been demonstrated, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under catalytic conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

Inhibitors of D-amino Acid Oxidase (DAAO)

Recent studies have highlighted the potential of derivatives of 1,2,4-triazine-3,5(2H,4H)-dione as inhibitors of DAAO. The pharmacophore structure has shown metabolic resistance to O-glucuronidation, making it a promising candidate for drug development. For instance, a series of 6-hydroxy-1,2,4-triazine derivatives demonstrated potent inhibitory activity with IC50 values in the nanomolar range. Notably:

  • Compound 11h exhibited an IC50 value of 50 nM against DAAO.
  • The oral coadministration of D-serine with this compound enhanced plasma levels significantly compared to D-serine alone .

This suggests that triazine derivatives could be developed into therapeutic agents for neurological disorders where DAAO plays a critical role.

Agrochemicals

Herbicidal Activity

The trifluoromethyl group in triazine compounds enhances their herbicidal properties. Compounds similar to 1,2,4-triazine-3,5(2H,4H)-dione have been synthesized and tested for herbicidal activity. For example:

  • Metribuzin , a related compound, is widely used as a selective herbicide in crops like soybeans and potatoes.
  • Research indicates that modifications in the triazine structure can improve efficacy against specific weed species while minimizing environmental impact .

Materials Science

Synthesis of Functionalized Polymers

Triazine derivatives are also explored in the synthesis of functionalized polymers. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and materials engineering. For instance:

  • Triazine-based ligands have been utilized in the formation of metal-organic frameworks (MOFs), which exhibit high surface areas and tunable porosity.
  • These materials can be applied in gas storage and separation technologies due to their selective adsorption properties .

Data Tables

Application AreaCompound/DerivativeKey Findings
Medicinal Chemistry6-Hydroxy-1,2,4-triazine derivativesIC50 values as low as 50 nM against DAAO
AgrochemicalsMetribuzinEffective against various weed species
Materials ScienceTriazine-based ligandsHigh surface area MOFs for gas storage

Case Studies

  • DAAO Inhibition Study
    • Researchers synthesized a series of 6-hydroxy-1,2,4-triazine derivatives.
    • The most potent compound (11h) was tested in vivo and showed enhanced bioavailability when coadministered with D-serine.
  • Herbicidal Efficacy
    • Field trials demonstrated that modified triazine compounds significantly reduced weed biomass without harming crop yield.
  • Polymer Synthesis
    • A new class of triazine-based polymers was developed with enhanced thermal stability and mechanical properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The 1,2,4-triazine-3,5-dione core is common among analogs, but substituents at the 2- and 6-positions dictate pharmacological and physicochemical properties. Key comparisons include:

Compound Name 2-Position Substituent 6-Position Substituent Key Properties Reference
6-[(Trifluoromethyl)thio]- derivative Not specified in evidence -SCF₃ High lipophilicity, strong electron-withdrawing effect; potential enhanced metabolic stability.
6-Hydroxy-2-phenethyl (11f) 3-Phenylpropyl -OH Moderate DAAO inhibition (IC₅₀ ~ 0.5–5 µM); hydrogen-bonding capability via -OH group.
6-Bromo-2-(2-methylphenethyl) (13p) 2-Methylphenethyl -Br Increased steric bulk; bromine’s electronegativity may enhance binding but reduce solubility.
6-(Benzyloxy)-2-(3-phenoxyphenethyl) (14x) 3-Phenoxyphenethyl -OCH₂C₆H₅ Enhanced lipophilicity; bulky substituent may improve selectivity but reduce permeability.
6-Hydroxy-2-(2-fluorophenethyl) (11m) 2-Fluorophenethyl -OH Fluorine’s electron-withdrawing effect improves potency (IC₅₀ ~ 0.2 µM); improved CNS penetration.

Physicochemical Properties

  • Melting Points : Bulkier substituents increase melting points (e.g., 11m : 194°C vs. 11f : 153°C) . The -SCF₃ group’s impact on melting point is unclear but likely intermediate due to moderate steric bulk.

Research Findings and Implications

  • Synthetic Routes : The trifluoromethylthio group is typically introduced via nucleophilic substitution or coupling reactions, as seen in similar compounds (e.g., 13x synthesis using iodinated intermediates) .
  • Pharmacological Potential: While hydroxy and halogenated analogs are established DAAO inhibitors, the -SCF₃ derivative’s unique properties warrant further study for CNS applications, particularly in schizophrenia or neurodegenerative diseases .

Biological Activity

1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activities, including antitumor effects and enzyme inhibition.

  • Chemical Formula : C₃H₃F₃N₃O₂S
  • Molecular Weight : 179.14 g/mol
  • CAS Number : 461-89-2

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazine derivatives, including those featuring the trifluoromethylthio group. A notable investigation involved the synthesis of novel triazine compounds that were screened for their antiproliferative activity against lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundIC₅₀ (µM)Cell Line
3b12.5A549
3c15.0NIH/3T3
3d10.0A549

The compound with a 6-methylbenzothiazole moiety was particularly effective, demonstrating a selective profile with higher apoptotic cell levels compared to controls .

Enzyme Inhibition

The trifluoromethylthio group has been associated with enhanced enzyme inhibition properties. Specifically, studies have shown that derivatives of triazines can inhibit key enzymes involved in cancer progression:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Compounds were evaluated for their inhibitory effects on these enzymes, which are critical in neurodegenerative conditions. The best-performing compounds had IC₅₀ values ranging from 5.4 µM to 24.3 µM against AChE and BChE respectively .

The biological activity of triazine derivatives is often attributed to their ability to interact with biological targets at the molecular level. Molecular docking studies suggest that the trifluoromethyl group facilitates strong interactions with enzyme residues, enhancing binding affinity and resulting in increased biological activity .

Case Studies

  • Anticancer Activity : A study focusing on novel triazine derivatives synthesized from the base structure of 1,2,4-triazine demonstrated promising results against various cancer cell lines. The derivatives were tested for their ability to induce apoptosis in cancer cells through flow cytometry analysis.
  • Enzyme Inhibition Studies : Another research effort evaluated the impact of these compounds on cholinesterase activity, revealing significant inhibition that could be beneficial in treating conditions like Alzheimer's disease.

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